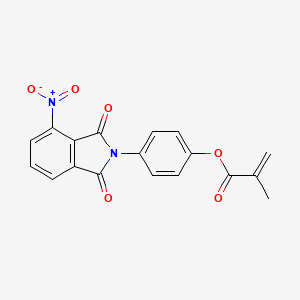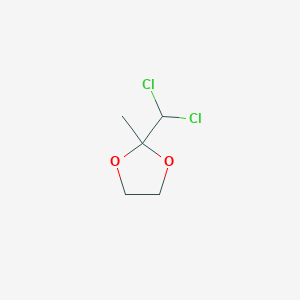
Thiocyanic acid, 2,3-dimethyl-4-(((methylamino)carbonyl)oxy)phenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiocyanic acid, 2,3-dimethyl-4-(((methylamino)carbonyl)oxy)phenyl ester is a chemical compound with the molecular formula C11H12N2O2S. This compound is known for its unique structure, which includes a thiocyanate group attached to a phenyl ring substituted with dimethyl and methylaminocarbonyl groups. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of thiocyanic acid, 2,3-dimethyl-4-(((methylamino)carbonyl)oxy)phenyl ester typically involves the reaction of 2,3-dimethylphenol with thiocyanic acid in the presence of a catalyst. The reaction conditions often include a controlled temperature and pH to ensure the formation of the desired ester. The process may also involve the use of solvents such as dichloromethane or ethanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product. The industrial process may also incorporate purification steps such as distillation or crystallization to remove impurities.
Análisis De Reacciones Químicas
Types of Reactions
Thiocyanic acid, 2,3-dimethyl-4-(((methylamino)carbonyl)oxy)phenyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiocyanate group to thiols or other sulfur-containing compounds.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, alcohols.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted phenyl esters.
Aplicaciones Científicas De Investigación
Thiocyanic acid, 2,3-dimethyl-4-(((methylamino)carbonyl)oxy)phenyl ester is used in several scientific research fields:
Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein modification.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which thiocyanic acid, 2,3-dimethyl-4-(((methylamino)carbonyl)oxy)phenyl ester exerts its effects involves the interaction of the thiocyanate group with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The pathways involved may include the disruption of disulfide bonds and the formation of new sulfur-containing linkages.
Comparación Con Compuestos Similares
Similar Compounds
- Thiocyanic acid, 2,3-dimethylphenyl ester
- Thiocyanic acid, 4-(((methylamino)carbonyl)oxy)phenyl ester
- Thiocyanic acid, 2,3-dimethyl-4-hydroxyphenyl ester
Uniqueness
Thiocyanic acid, 2,3-dimethyl-4-(((methylamino)carbonyl)oxy)phenyl ester is unique due to the presence of both dimethyl and methylaminocarbonyl groups on the phenyl ring. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Propiedades
Número CAS |
2620-57-7 |
|---|---|
Fórmula molecular |
C11H12N2O2S |
Peso molecular |
236.29 g/mol |
Nombre IUPAC |
(2,3-dimethyl-4-thiocyanatophenyl) N-methylcarbamate |
InChI |
InChI=1S/C11H12N2O2S/c1-7-8(2)10(16-6-12)5-4-9(7)15-11(14)13-3/h4-5H,1-3H3,(H,13,14) |
Clave InChI |
SFJIVVKRQQQTSS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1C)SC#N)OC(=O)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-3-methyl-N-(4-nitrophenyl)butanamide](/img/structure/B11997033.png)

![5-(2,4-Dichlorophenyl)-4-{[(E)-(2,4,6-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11997046.png)
![N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B11997052.png)

![5-(2,4-Dichlorophenyl)-4-{[(E)-(4-ethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11997057.png)

![Methyl 4-{[7-({3-[4-(benzyloxy)phenyl]-2-[(tert-butoxycarbonyl)amino]propanoyl}oxy)-2-methyl-4-oxo-4H-chromen-3-YL]oxy}benzoate](/img/structure/B11997064.png)


![3-((E)-{[3-(2,4-dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B11997093.png)



